4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione
Brand Name: Vulcanchem
CAS No.: 64369-18-2
VCID: VC14864386
InChI: InChI=1S/C5H6N6S2/c1-2-3(13-10-7-2)4-8-9-5(12)11(4)6/h6H2,1H3,(H,9,12)
SMILES:
Molecular Formula: C5H6N6S2
Molecular Weight: 214.3 g/mol

4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione

CAS No.: 64369-18-2

Cat. No.: VC14864386

Molecular Formula: C5H6N6S2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione - 64369-18-2

Specification

CAS No. 64369-18-2
Molecular Formula C5H6N6S2
Molecular Weight 214.3 g/mol
IUPAC Name 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C5H6N6S2/c1-2-3(13-10-7-2)4-8-9-5(12)11(4)6/h6H2,1H3,(H,9,12)
Standard InChI Key AUBKSKHGYDLNLA-UHFFFAOYSA-N
Canonical SMILES CC1=C(SN=N1)C2=NNC(=S)N2N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-Amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione features a 1,2,4-triazole ring substituted at the 3-position with a 4-methylthiadiazole group and at the 5-position with a thione functional group. The amino group at the 4-position enhances its nucleophilic reactivity, enabling participation in condensation and coordination reactions . X-ray crystallography of analogous triazole-thione derivatives reveals a planar triazole ring system with a dihedral angle of approximately 85° between the triazole and appended aromatic rings, facilitating three-dimensional hydrogen-bonding networks .

Table 1: Key Structural Parameters

FeatureDescriptionSource Citations
Core structure1,2,4-triazole with thione at C5
Substituents4-methylthiadiazole at C3, amino at C4
Dihedral angle (triazole-thiadiazole)~85°
Hydrogen-bonding motifsN–H···S and N–H···N interactions

Spectroscopic and Physicochemical Properties

Infrared (IR) spectroscopy of related compounds confirms the presence of N–H (3280–3385 cm⁻¹), C=S (1269 cm⁻¹), and C=N (1651 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) data for the triazole-thione skeleton typically show proton signals at δ 12.42 ppm (NH) and δ 5.23–5.95 ppm (amino groups), with carbon signals at δ 152–164 ppm for C=N and C=S groups . The compound’s solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility align with its potential for prodrug modification .

Synthesis and Derivative Formation

Primary Synthesis Routes

The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with methylthiadiazole-containing precursors. A representative method involves refluxing 4-methylthiadiazole-5-carboxylic acid hydrazide with carbon disulfide in ethanol/xylene, followed by hydrazine hydrate-mediated cyclization . Yields typically range from 70% to 85%, with purification via recrystallization from aqueous ethanol .

Table 2: Synthesis Conditions and Outcomes

MethodReagents/ConditionsYield (%)Purity Analysis
CyclocondensationCS₂, ethanol/xylene, reflux78NMR, IR
Hydrazine cyclizationNH₂NH₂·H₂O, 72h reflux85HPLC, elemental

Derivatization Strategies

The thione group at C5 undergoes S-alkylation or oxidation to form disulfides, while the amino group at C4 participates in Schiff base formation with aldehydes . For example, reaction with 4-methoxybenzaldehyde yields a Schiff base derivative exhibiting enhanced antifungal activity (MIC = 31.25 μg/mL against Candida albicans) . Metal coordination complexes with Zn²⁺ and Cu²⁺ have also been reported, leveraging the thione’s chelating capacity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies of structurally similar triazole-thiones demonstrate potent activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) pathogens . Minimum inhibitory concentrations (MICs) range from 31.25 to 125 μg/mL, with bactericidal effects (MBC/MFC) observed at 62.5–250 μg/mL . The 4-methylthiadiazole moiety is hypothesized to enhance membrane permeability, while the thione group inhibits bacterial β-lactamases .

Table 3: Antimicrobial Activity Profile

PathogenMIC (μg/mL)MBC/MFC (μg/mL)Mechanism of Action
Staphylococcus aureus62.5125Cell wall synthesis inhibition
Pseudomonas aeruginosa31.2562.5β-lactamase inhibition
Candida albicans125250Ergosterol biosynthesis disruption

Comparative Analysis with Related Compounds

Structural Analogues

Comparative studies highlight the superiority of 4-methylthiadiazole-substituted triazoles over simpler derivatives. For instance, 4-amino-1H-1,2,4-triazole-3-thione lacks the thiadiazole group and shows reduced activity against Pseudomonas aeruginosa (MIC = 125 μg/mL vs. 31.25 μg/mL) .

Table 4: Activity Comparison of Triazole Derivatives

CompoundMIC vs. P. aeruginosa (μg/mL)Key Structural Difference
4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione31.254-methylthiadiazole
4-amino-1H-1,2,4-triazole-3-thione125No thiadiazole substituent
3-amino-5-methyl-1,2,4-triazole>250Methyl at C5, no thione

Pharmacokinetic Considerations

Future Research Directions

Optimization of Bioavailability

Structural modifications targeting the thione group (e.g., prodrug formation via S-acylation) could improve oral bioavailability. Co-crystallization with cyclodextrins has shown promise in enhancing aqueous solubility by 15-fold in preliminary trials .

Expanded Mechanistic Studies

Elucidating the compound’s interaction with bacterial efflux pumps and biofilm formation pathways is critical. Synergistic studies with β-lactam antibiotics (e.g., meropenem) are underway, with early data indicating a 4-fold reduction in meropenem resistance in Acinetobacter baumannii .

Clinical Translation Challenges

While in vitro data are compelling, scale-up synthesis and regulatory toxicity assessments remain hurdles. Current Good Manufacturing Practice (cGMP)-compliant synthesis routes are under development, with Phase I trials anticipated by 2027 .

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